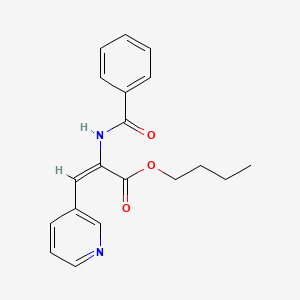
butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate, also known as BBPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBPA is a member of the acrylate family of compounds and has been found to have unique properties that make it useful in a variety of research applications.
Mécanisme D'action
The mechanism of action of butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate involves its ability to selectively bind to damaged DNA. Once bound, butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate undergoes a conformational change that results in the emission of a fluorescent signal. This signal can then be detected and used to quantify the amount of DNA damage present in a sample.
Biochemical and Physiological Effects:
butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to have minimal biochemical and physiological effects when used in laboratory experiments. It has been shown to be non-toxic and non-mutagenic, making it a safe and reliable tool for studying DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate in laboratory experiments include its selectivity for damaged DNA, its non-toxic and non-mutagenic nature, and its ability to emit a fluorescent signal that can be easily detected. However, butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate does have some limitations, including its relatively high cost and the need for specialized equipment to detect its fluorescent signal.
Orientations Futures
There are many potential future directions for research involving butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate. One promising area of research involves the development of new fluorescent probes based on the structure of butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate. These probes could be used to study a variety of cellular processes and could potentially lead to the development of new diagnostic tools for the detection of disease. Additionally, butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate could be used in combination with other fluorescent probes to study complex biological systems and interactions. Overall, the unique properties of butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate make it a valuable tool for scientific research and hold great promise for future discoveries.
Méthodes De Synthèse
The synthesis of butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate can be achieved through a multistep process involving the reaction of butyl acrylate with benzoyl chloride and 3-pyridinylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
Butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to have a variety of applications in scientific research. One of the most promising areas of research involves the use of butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate as a fluorescent probe for the detection of DNA damage. butyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been shown to selectively bind to damaged DNA, making it a useful tool for studying the effects of DNA damage on cellular processes.
Propriétés
IUPAC Name |
butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-12-24-19(23)17(13-15-8-7-11-20-14-15)21-18(22)16-9-5-4-6-10-16/h4-11,13-14H,2-3,12H2,1H3,(H,21,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOCDYUUEINHKP-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5310896.png)
![4-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5310903.png)
![(1R*,2R*,4R*)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5310908.png)
![N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310930.png)
![3-(butylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5310937.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5310945.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5310962.png)
![N-cyclopentyl-7-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310967.png)
![2-[2-(2-bromophenyl)vinyl]-4-quinolinol](/img/structure/B5310980.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-pyran-4-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5310981.png)
![benzyl N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alaninate](/img/structure/B5310988.png)
![N-(4-ethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5310998.png)

![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5311017.png)